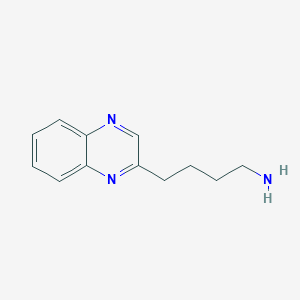
4-(Quinoxalin-2-YL)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Quinoxalin-2-YL)butan-1-amine is a compound that features a quinoxaline moiety attached to a butan-1-amine chain. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . The presence of the quinoxaline ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives, including 4-(Quinoxalin-2-YL)butan-1-amine, has been extensively studied. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . This reaction typically occurs under mild conditions and can be catalyzed by acids or bases. Another approach involves the cyclization of N-acylated o-phenylenediamines with α-haloketones . These methods provide efficient routes to quinoxaline derivatives with various substituents.
Industrial Production Methods
Industrial production of quinoxaline derivatives often focuses on optimizing yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are increasingly being adopted . Continuous flow reactors and microwave-assisted synthesis are also employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Quinoxalin-2-YL)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .
Scientific Research Applications
4-(Quinoxalin-2-YL)butan-1-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Quinoxalin-2-YL)butan-1-amine involves its interaction with various molecular targets and pathways. The quinoxaline ring can intercalate with DNA, inhibiting replication and transcription processes . Additionally, the compound can modulate enzyme activity and receptor binding, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Another nitrogen-containing heterocycle with similar biological activities.
Quinazoline: Known for its anticancer properties and structural similarity to quinoxaline.
Cinnoline: Shares the diazine ring structure and exhibits antimicrobial activity.
Uniqueness
4-(Quinoxalin-2-YL)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance .
Properties
CAS No. |
61573-29-3 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
4-quinoxalin-2-ylbutan-1-amine |
InChI |
InChI=1S/C12H15N3/c13-8-4-3-5-10-9-14-11-6-1-2-7-12(11)15-10/h1-2,6-7,9H,3-5,8,13H2 |
InChI Key |
UTTNIRZTZUYIKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13568578.png)
![3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile](/img/structure/B13568583.png)
![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13568586.png)
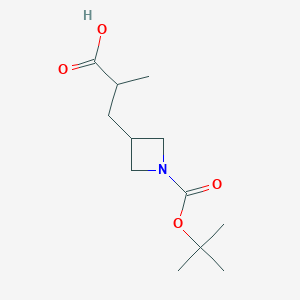
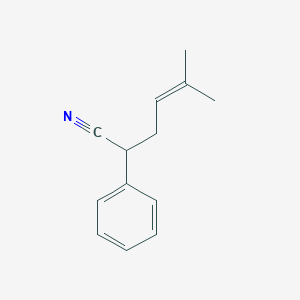
![methyl2-[3-(dimethylamino)-N-methylpropanamido]acetatehydrochloride](/img/structure/B13568600.png)
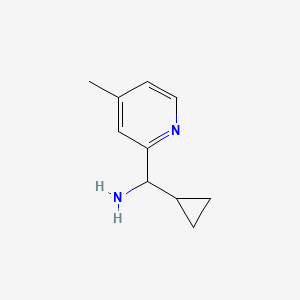
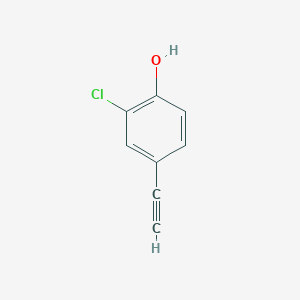
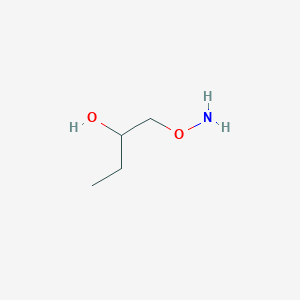
![2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13568617.png)
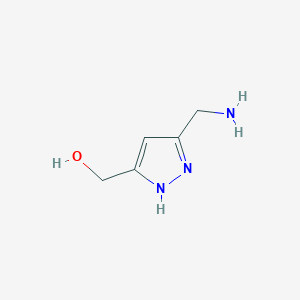
![N-{5-[(E)-2-(4,4-difluorocyclohexyl)ethenyl]-6-methoxypyridin-3-yl}methanesulfonamide](/img/structure/B13568624.png)
![rac-(1R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B13568633.png)
